molecular formula C12H24N2O3 B6220136 tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate CAS No. 2770359-70-9

tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate

Cat. No.: B6220136
CAS No.: 2770359-70-9
M. Wt: 244.3
InChI Key:
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Description

Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate is a heterocyclic compound featuring an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 3,3-dimethyl-4-oxazepanecarboxylate with an amine source under controlled conditions. The reaction is often carried out in the presence of a base such as N,N-diisopropylethylamine (DIEA) and a solvent like dichloromethane. The reaction mixture is cooled to 0-5°C and stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazepane ring can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The oxazepane ring provides structural stability, allowing the compound to interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate is unique due to its oxazepane ring structure, which imparts specific chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

CAS No.

2770359-70-9

Molecular Formula

C12H24N2O3

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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